Bi- en oligothiophenen
Bi- and oligothiophenes represent a class of organic compounds characterized by the presence of one or more thiophene rings, which are aromatic five-membered heterocycles consisting of four carbon atoms and one sulfur atom. Bi- (bis-) thiophenes contain two thiophene rings linked through a common carbon atom, while oligothiophenes consist of three or more thiophene units polymerized together. These compounds exhibit unique electronic properties due to the conjugation across their aromatic framework, making them highly relevant in various applications.
In the field of organic electronics and materials science, bi- and oligothiophenes are widely used as semiconducting materials in organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors. Their tunable electronic properties allow for precise control over device performance and functionality.
Additionally, these compounds find applications in the pharmaceutical industry, where their specific structural features enable the development of novel drug candidates with targeted biological activities. The synthesis of bi- and oligothiophenes is complex but well-established, often involving multistep organic reactions such as Suzuki coupling or Stille偶联反应。这些化合物因其独特的电子特性,在有机电子学、光伏和药物开发等领域具有广泛的应用前景。

Structuur | Chemische naam | CAS | MF |
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2,3':4',2''-Terthiophene | 101306-11-0 | C12H8S3 |
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1-acetoxy-4-[2,2']bithiophenyl-5-yl-but-3-yn-2-ol | 95910-62-6 | C14H12O3S2 |
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1,4-Bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2,5-dioctylpyrrolo[3,4-c]pyrrole-3,6-dione | 1435933-95-1 | C58H72N2O2S6 |
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4-bromo-2-(thiophen-2-yl)thiophene | 112051-56-6 | C8H5S2Br |
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1-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethanone | 1087-01-0 | C14H10OS3 |
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[2,2':5',2''-Terthiophene]-5-methanol | 13059-93-3 | C13H10OS3 |
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Angeloyl-2,2':5',2''-Terthiophene-5-methanol, | 27123-32-6 | C18H16O2S3 |
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tributyl-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]stannane | 211737-37-0 | C26H44S2Sn |
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4-Chloro-5-(2-thienyl)thieno2,3-dpyrimidine | 189681-04-7 | C10H5N2S2Cl |
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3,4-dinitro-2,5-dithiophen-2-ylthiophene | 205170-72-5 | C12H6N2O4S3 |
Gerelateerde literatuur
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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